molecular formula C8H3Cl7 B14348341 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene CAS No. 90301-91-0

1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene

Cat. No.: B14348341
CAS No.: 90301-91-0
M. Wt: 347.3 g/mol
InChI Key: JITICLMTBZFSKA-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms attached to the benzene ring and an additional dichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in large reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, is essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated benzene derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated benzene derivatives.

    Substitution: Compounds with functional groups replacing chlorine atoms.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. The high degree of chlorination affects its reactivity and interaction with biological molecules, leading to potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachloronitrobenzene: Another chlorinated benzene derivative with a nitro group.

    Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.

    Hexachlorobenzene: A fully chlorinated benzene derivative with similar properties.

Uniqueness

1,2,3,4,5-Pentachloro-6-(1,2-dichloroethyl)benzene is unique due to the presence of both a dichloroethyl group and multiple chlorine atoms on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

90301-91-0

Molecular Formula

C8H3Cl7

Molecular Weight

347.3 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(1,2-dichloroethyl)benzene

InChI

InChI=1S/C8H3Cl7/c9-1-2(10)3-4(11)6(13)8(15)7(14)5(3)12/h2H,1H2

InChI Key

JITICLMTBZFSKA-UHFFFAOYSA-N

Canonical SMILES

C(C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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